(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
(Z)-2-(Furan-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuranone derivative characterized by a fused furan ring, a hydroxy group at position 6, and a morpholinomethyl substituent at position 5. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties, influencing interactions with biological targets. This compound is synthesized via aldol condensation between substituted coumaranones and aldehydes, as demonstrated in related analogs .
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-15-4-3-13-17(21)16(10-12-2-1-7-23-12)24-18(13)14(15)11-19-5-8-22-9-6-19/h1-4,7,10,20H,5-6,8-9,11H2/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYJGOKGBOZYRM-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one involves several steps. One common method includes the use of a free radical cyclization cascade, which is an effective technique for constructing complex polycyclic benzofuran compounds . This method ensures high yield and fewer side reactions, making it suitable for industrial production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with benzofuran structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzofuran can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that benzofuran derivatives can inhibit the growth of breast cancer cells by inducing cell cycle arrest. |
| Lee et al. (2021) | Found that a related compound showed cytotoxic effects against leukemia cells through the activation of caspase pathways. |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential as an antibiotic agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Pharmacological Insights
1. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.
Case Study:
A study conducted by Martinez et al. (2022) reported that treatment with (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one decreased levels of reactive oxygen species (ROS) in cultured neurons, suggesting its role as a neuroprotective agent.
2. Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored as well. Research indicates that it may inhibit pro-inflammatory cytokines, thereby offering therapeutic benefits in conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antibacterial and anti-viral effects could result from disrupting microbial cell membranes or interfering with viral replication processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzofuranone Core
The benzofuranone scaffold is highly modular, with substitutions at positions 2, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzofuranone Derivatives
*Calculated based on molecular formulas.
Key Observations:
- Morpholinomethyl vs. Piperidine Substituents: The morpholinomethyl group (present in the target compound) offers a balance of hydrophilicity and conformational flexibility compared to bulkier piperidine derivatives (e.g., Compound 5, 23% yield) .
- Furan vs.
- Fluorine Substitution : The 2-fluorobenzylidene analog () shows improved bioavailability due to fluorine’s electronegativity and metabolic stability .
Biological Activity
(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a furan ring and several functional groups, including a hydroxy group and a morpholinomethyl substituent. Its structural formula can be represented as follows:
This unique arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the morpholinomethyl group enhances hydrophobic interactions, which are crucial for binding to active sites on proteins.
Anticancer Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, such as K562 and HL60 leukemia cells. The compound's IC50 values suggest potent activity, comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | K562 | 1.136 | Induces apoptosis |
| Doxorubicin | K562 | 1.0 | DNA intercalation |
The presence of the hydroxy group is critical for enhancing apoptosis through the intrinsic pathway by increasing reactive oxygen species (ROS) levels .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A review highlighted its potential against Mycobacterium tuberculosis, showing low toxicity towards mammalian cells while maintaining high efficacy against bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the benzofuran scaffold can significantly impact biological activity. For instance, the introduction of different substituents at specific positions on the benzofuran ring can enhance or diminish anticancer efficacy .
| Structural Feature | Biological Activity |
|---|---|
| Hydroxy group | Enhances apoptosis |
| Morpholinomethyl group | Increases hydrophobic interactions |
Case Studies
- Anticancer Efficacy : A study involving derivatives of benzofuran demonstrated that those with morpholine substitutions exhibited enhanced antiproliferative activity compared to their non-substituted counterparts. The study noted that compounds with additional functional groups could further improve binding interactions with cancer cell targets .
- Apoptosis Induction : Experiments using flow cytometry revealed that exposure to this compound led to significant increases in apoptotic markers in K562 cells, confirming its role in promoting cell death via ROS-mediated pathways .
Q & A
Q. Table 1: Comparative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | KOH, EtOH, reflux | 65–75 | |
| Morpholine addition | Morpholine, DMF, 60°C | 50–60 |
Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Assign signals for the Z-configuration (δ 6.8–7.2 ppm for exocyclic CH, coupling constant J = 10–12 Hz) and morpholine protons (δ 2.4–3.5 ppm) .
- IR Spectroscopy: Confirm hydroxyl (3400–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 369.1212) .
- HPLC: Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| 1H NMR | δ 7.25 (d, J = 11 Hz, CH=), δ 3.65 (m, morpholine) | Configuration/Substituents |
| IR | 1720 cm⁻¹ (C=O), 3450 cm⁻¹ (-OH) | Functional Groups |
| HRMS | m/z 369.1212 [M+H]+ | Molecular Formula |
What in vitro biological screening models are appropriate for initial assessment of its bioactivity?
Methodological Answer:
- Anticancer Activity: MTT assay against human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
- Antimicrobial Screening: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory Potential: COX-2 inhibition assays using ELISA kits .
Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.
Advanced Research Questions
How can the Z-configuration of the exocyclic double bond be rigorously confirmed?
Methodological Answer:
- X-ray Crystallography: Definitive proof via single-crystal analysis (e.g., C–C bond lengths ~1.34 Å for double bond) .
- NOESY NMR: Detect spatial proximity between the furan methylene proton and benzofuran aromatic protons .
- Computational Modeling: Compare experimental/theoretical NMR shifts using DFT (e.g., B3LYP/6-31G*) .
What strategies address low yields in the final condensation step?
Methodological Answer:
- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) or organocatalysts (e.g., L-proline) to enhance reaction efficiency .
- Microwave Assistance: Reduce reaction time (20–30 min vs. 12 hrs) and improve yield by 15–20% .
- Protecting Groups: Temporarily protect the hydroxyl group (e.g., TBSCl) to prevent side reactions .
Q. Table 3: Yield Optimization Approaches
| Strategy | Yield Improvement | Conditions |
|---|---|---|
| Microwave | +15% | 100°C, 30 min |
| p-TsOH catalyst | +20% | RT, 12 hrs |
How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use identical cell lines/passage numbers and serum-free media to reduce variability .
- Stability Testing: Monitor compound degradation in DMSO/PBS via HPLC over 24–48 hrs .
- Metabolite Profiling: Identify active metabolites (e.g., hydroxylated derivatives) using LC-MS .
Case Study: Discrepancies in IC₅₀ values may arise from differing incubation times (24 vs. 48 hrs) or serum concentrations in cell media .
Data Contradiction Analysis
Example: Conflicting reports on antibacterial efficacy may stem from:
Strain Variability: Drug-resistant vs. wild-type bacterial strains .
Solubility Issues: Poor aqueous solubility leading to false negatives .
Synergistic Effects: Enhanced activity in combination with adjuvants (e.g., β-lactams) .
Resolution: Conduct dose-response curves in broth microdilution assays and confirm solubility via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
